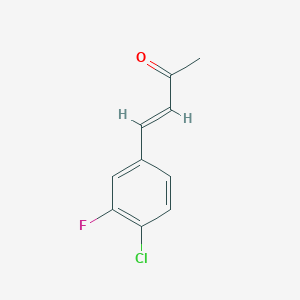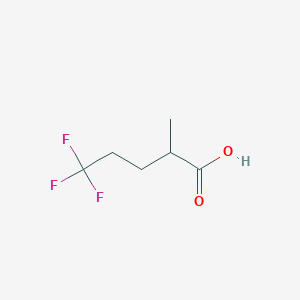
5,5,5-Trifluoro-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-2-methylpentanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the same carbon atom, making it a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-2-methylpentanoic acid can be achieved through several methods. One common approach involves the use of trifluoroacetic anhydride and a suitable precursor. For example, a reaction between trifluoroacetic anhydride and a pentanoic acid derivative under controlled conditions can yield the desired product . Another method involves the use of perfluoro acid anhydrides in the presence of a catalyst such as copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5,5,5-Trifluoro-2-methylpentanoic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mechanism of Action
The mechanism by which 5,5,5-Trifluoro-2-methylpentanoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in altered metabolic pathways and biological activities, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-Methylpentanoic acid: This compound is similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Methylpentanoic acid: Another similar compound with a different position of the methyl group, leading to variations in its chemical behavior.
Uniqueness
5,5,5-Trifluoro-2-methylpentanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. These properties make it particularly valuable in applications where enhanced performance and stability are required.
Properties
Molecular Formula |
C6H9F3O2 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
5,5,5-trifluoro-2-methylpentanoic acid |
InChI |
InChI=1S/C6H9F3O2/c1-4(5(10)11)2-3-6(7,8)9/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
PPOLMOVJCMRNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





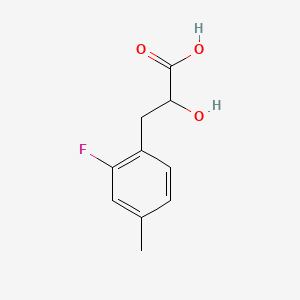
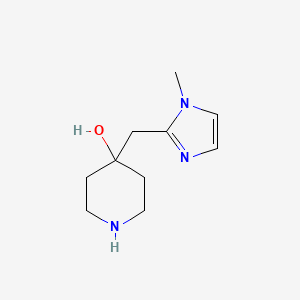
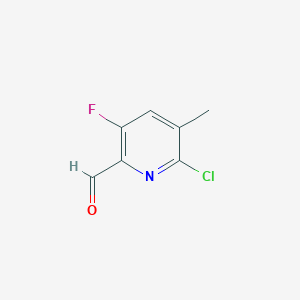

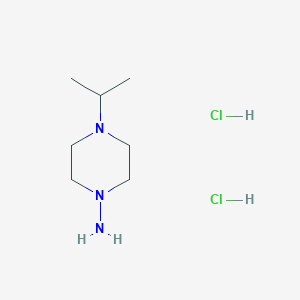
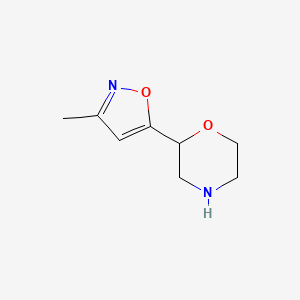
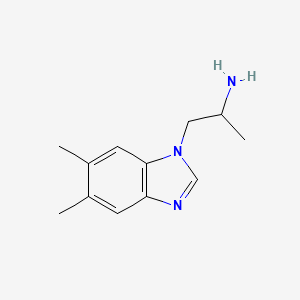
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
